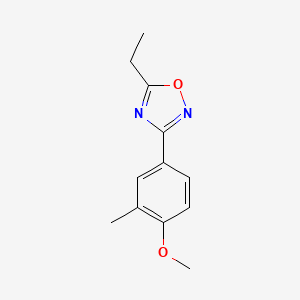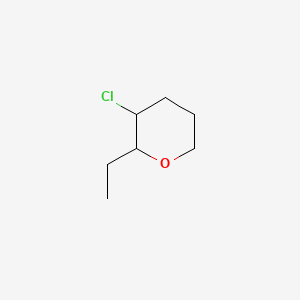
3-Chloro-2-ethyltetrahydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-ethyltetrahydro-2H-pyran: (CAS No. 31535-06-5) is a chemical compound with the molecular formula C7H13ClO . It belongs to the class of tetrahydro-2H-pyran derivatives.
Méthodes De Préparation
a. Synthetic Routes
There are several synthetic routes to prepare 3-chloro-2-ethyltetrahydro-2H-pyran. One common method involves the reaction of 2-ethyltetrahydrofuran with thionyl chloride (SOCl2) in the presence of a base (such as pyridine). The reaction proceeds via nucleophilic substitution, resulting in the formation of the chlorinated compound.
b. Reaction Conditions
- Reactants: 2-ethyltetrahydrofuran, thionyl chloride
- Solvent: Anhydrous dichloromethane or chloroform
- Base: Pyridine
- Temperature: Room temperature or slightly elevated
- Workup: Removal of excess reagents and purification
c. Industrial Production
The industrial production of this compound may involve large-scale reactions using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
3-Chloro-2-ethyltetrahydro-2H-pyran can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction with suitable reagents can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups. Common reagents include oxidizing agents (such as chromic acid), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as Grignard reagents).
Major products:
- Oxidation: 3-Chloro-2-ethyltetrahydro-2H-pyranone or related derivatives.
- Reduction: 2-Ethyltetrahydro-2H-pyran-2-ol.
Applications De Recherche Scientifique
3-Chloro-2-ethyltetrahydro-2H-pyran finds applications in:
Organic Synthesis: As an intermediate in the synthesis of more complex compounds.
Flavor and Fragrance Industry: It contributes to the aroma of certain natural products.
Pharmaceuticals: Used in the preparation of bioactive molecules.
Agrochemicals: As a building block for pesticides and herbicides.
Mécanisme D'action
The exact mechanism of action for 3-chloro-2-ethyltetrahydro-2H-pyran depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, leading to desired effects. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 3-chloro-2-ethyltetrahydro-2H-pyran shares structural features with other tetrahydro-2H-pyran derivatives, its unique chlorinated substituent sets it apart. Similar compounds include 2-ethyltetrahydrofuran and other related heterocycles.
Propriétés
Numéro CAS |
31535-06-5 |
|---|---|
Formule moléculaire |
C7H13ClO |
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
3-chloro-2-ethyloxane |
InChI |
InChI=1S/C7H13ClO/c1-2-7-6(8)4-3-5-9-7/h6-7H,2-5H2,1H3 |
Clé InChI |
OZYHIICGFXIVAU-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(CCCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
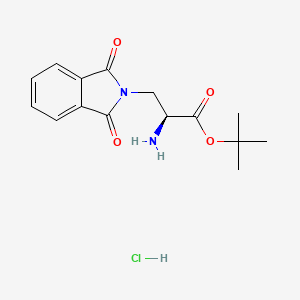
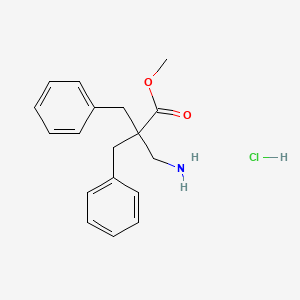
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
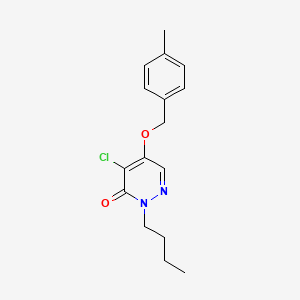
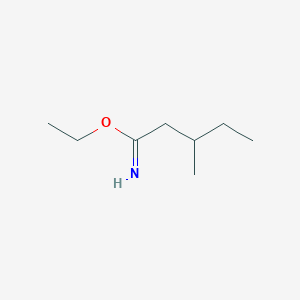
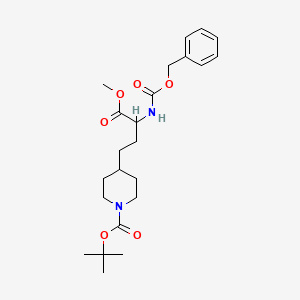

![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
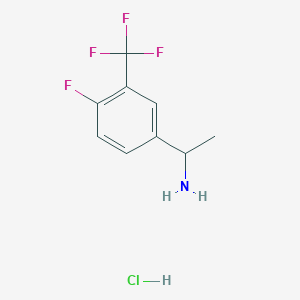
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)
